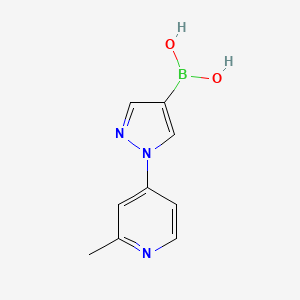
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The starting material, 4-bromo-2-methylpyridine, undergoes halogen-metal exchange using an organolithium reagent such as n-butyllithium. The resulting organolithium intermediate is then treated with a boron source, such as triisopropyl borate, to form the boronic acid derivative.
Cyclization: The intermediate is then subjected to cyclization with hydrazine or a hydrazine derivative to form the pyrazole ring. This step often requires the use of a suitable solvent, such as tetrahydrofuran (THF), and may be carried out under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and forms carbon-carbon bonds, making it valuable for the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like methanol or water.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and solvents like acetic acid or chloroform.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Nitrated or halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in the development of enzyme inhibitors and probes for biological studies. Its boronic acid group can interact with diols and other biomolecules, making it useful for the design of enzyme inhibitors and sensors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry
The compound is used in the development of advanced materials, such as polymers and catalysts. Its boronic acid group can participate in cross-linking reactions, enhancing the properties of materials used in coatings, adhesives, and electronic devices.
Wirkmechanismus
The mechanism of action of (1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form boronate esters. In biological systems, this property allows the compound to inhibit enzymes that contain active site serine or threonine residues, such as proteases and kinases. The pyrazole and methylpyridine moieties contribute to the binding affinity and specificity of the compound for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpyridine-4-boronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
- 2-Methyl-4-pyridineboronic acid pinacol ester
Uniqueness
(1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-yl)boronic acid stands out due to the presence of both a pyrazole ring and a methylpyridine moiety, which provide unique reactivity and binding properties. Compared to other boronic acids, this compound offers enhanced versatility in organic synthesis and potential for the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C9H10BN3O2 |
|---|---|
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
[1-(2-methylpyridin-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-4-9(2-3-11-7)13-6-8(5-12-13)10(14)15/h2-6,14-15H,1H3 |
InChI-Schlüssel |
AWCQRTPWYOOQPX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C2=CC(=NC=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


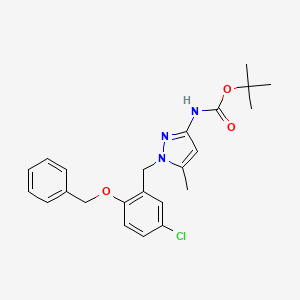
![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)

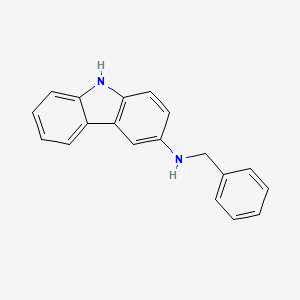

![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

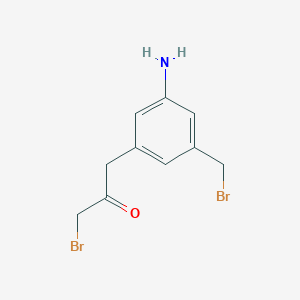
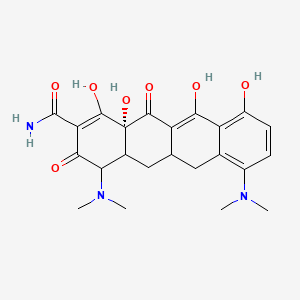
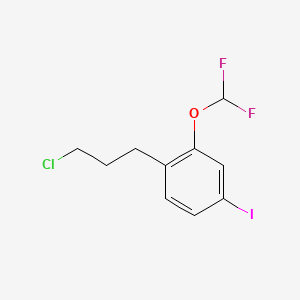

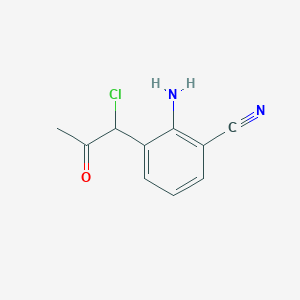
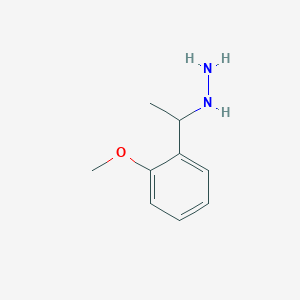
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
